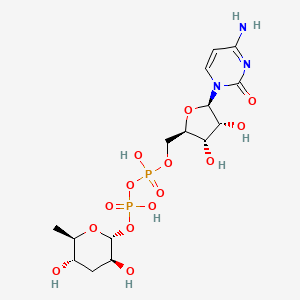

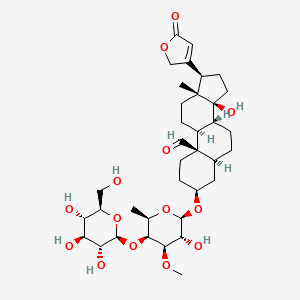

![molecular formula C24H22BrN3O5 B1263409 4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)

4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

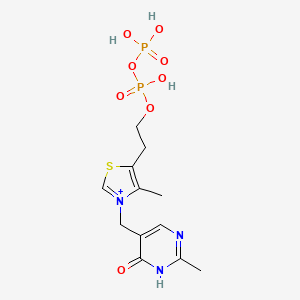

NSC 80467 is a novel fused naphthquinone imidazolium derivative known for its role as a DNA damaging agent. It selectively inhibits survivin, a protein that inhibits apoptosis and is overexpressed in many cancers. By preferentially inhibiting DNA synthesis, NSC 80467 induces DNA damage markers such as γH2AX and pKAP1 .

準備方法

The synthesis of NSC 80467 involves the fusion of naphthquinone and imidazolium structures. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques.

化学反応の分析

NSC 80467 undergoes several types of chemical reactions, primarily focusing on its role as a DNA damaging agent:

Oxidation: NSC 80467 can undergo oxidation reactions, leading to the formation of reactive oxygen species that contribute to DNA damage.

Reduction: The compound may also undergo reduction reactions, although these are less common.

Substitution: NSC 80467 can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions: The reactions typically involve standard reagents such as oxidizing agents (e.g., hydrogen peroxide) and nucleophiles (e.g., amines). The conditions often include controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products: The major products formed from these reactions include various DNA adducts and damaged DNA fragments

科学的研究の応用

NSC 80467 has several scientific research applications:

Chemistry: It is used as a model compound to study DNA damage and repair mechanisms.

Biology: The compound is employed in cell biology to investigate the effects of DNA damage on cell cycle progression and apoptosis.

Medicine: NSC 80467 is being explored as a potential chemotherapeutic agent due to its ability to selectively inhibit survivin and induce apoptosis in cancer cells.

Industry: While its industrial applications are limited, NSC 80467 is used in research and development settings to develop new cancer therapies .

作用機序

NSC 80467 exerts its effects by selectively inhibiting survivin, a protein that prevents apoptosis. By inhibiting survivin, NSC 80467 promotes apoptosis in cancer cells. The compound preferentially inhibits DNA synthesis, leading to the induction of DNA damage markers such as γH2AX and pKAP1. These markers indicate the presence of DNA double-strand breaks and other forms of DNA damage. The DNA damage response is a key pathway involved in the compound’s mechanism of action .

類似化合物との比較

NSC 80467 is similar to other DNA damaging agents, particularly YM155, another well-characterized survivin suppressant. Both compounds have a similar spectrum of activity against the NCI-60 cell line panel, suppress survivin expression, and induce a DNA damage response. NSC 80467 is unique in its specific chemical structure and its ability to preferentially inhibit DNA synthesis at lower concentrations than those required to inhibit survivin expression .

Similar Compounds

- YM155

- Chromomycin A3

- Bisantrene Hydrochloride

- Actinomycin D

特性

分子式 |

C24H22BrN3O5 |

|---|---|

分子量 |

512.4 g/mol |

IUPAC名 |

2-methyl-1-(2-methylpropyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]benzo[f]benzimidazol-3-ium-4,9-dione;bromide |

InChI |

InChI=1S/C24H22N3O5.BrH/c1-14(2)12-25-15(3)26(13-20(28)16-8-10-17(11-9-16)27(31)32)22-21(25)23(29)18-6-4-5-7-19(18)24(22)30;/h4-11,14H,12-13H2,1-3H3;1H/q+1;/p-1 |

InChIキー |

SDVDJIZVNFVMLG-UHFFFAOYSA-M |

正規SMILES |

CC1=[N+](C2=C(N1CC(C)C)C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |

同義語 |

NSC 80467 NSC80467 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

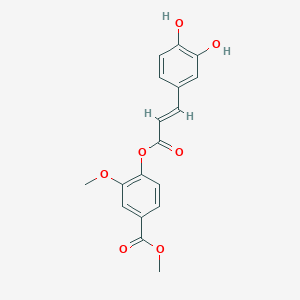

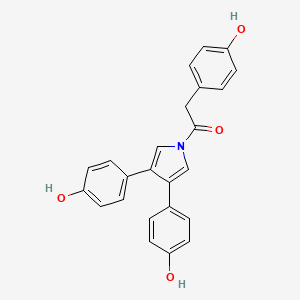

![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)

![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)

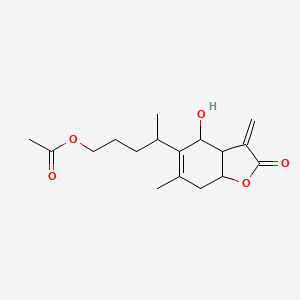

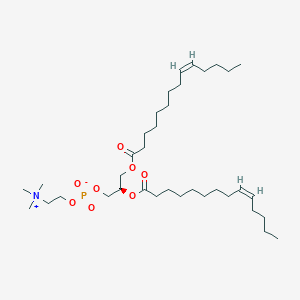

![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)

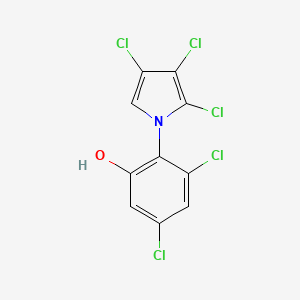

![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)

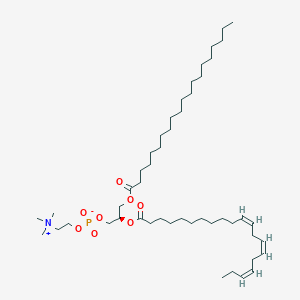

![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)